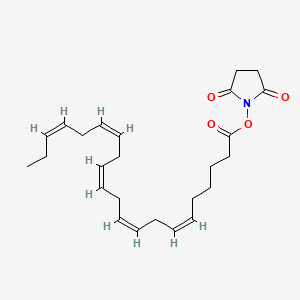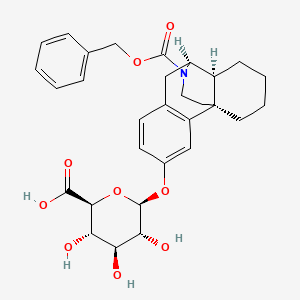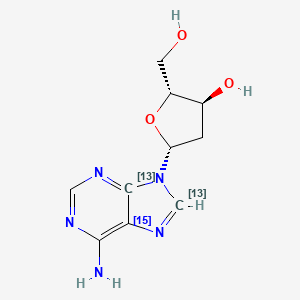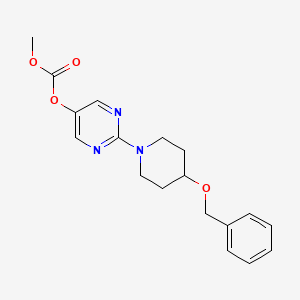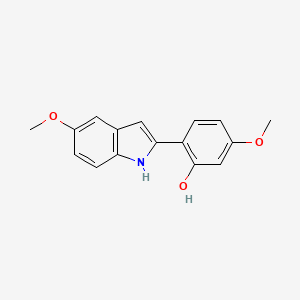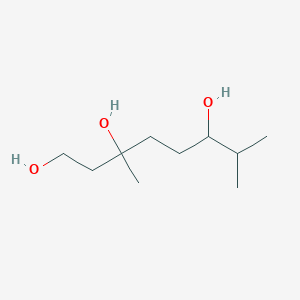
3,7-Dimethyl-1,3,6-octanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,7-Dimethyloctane-1,3,6-triol is an organic compound characterized by its three hydroxyl groups and a chiral center at the third carbon. This compound is part of the family of polyols, which are known for their multiple hydroxyl functionalities. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyloctane-1,3,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of (3R)-3,7-Dimethyloctane-1,3,6-triol may involve catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yield and purity, which are essential for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,7-Dimethyloctane-1,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R)-3,7-Dimethyloctane-1,3,6-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3R)-3,7-Dimethyloctane-1,3,6-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3,7-Dimethyloctane-1,3,6-triol: The enantiomer of (3R)-3,7-Dimethyloctane-1,3,6-triol, with similar chemical properties but different biological activities.
1,3,6-Octanetriol: Lacks the methyl groups, resulting in different reactivity and applications.
3,7-Dimethyloctane-1,3-diol: Contains two hydroxyl groups instead of three, affecting its chemical behavior and uses.
Propiedades
Fórmula molecular |
C10H22O3 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3,7-dimethyloctane-1,3,6-triol |
InChI |
InChI=1S/C10H22O3/c1-8(2)9(12)4-5-10(3,13)6-7-11/h8-9,11-13H,4-7H2,1-3H3 |
Clave InChI |
VGIYYKBGYPJPDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(C)(CCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


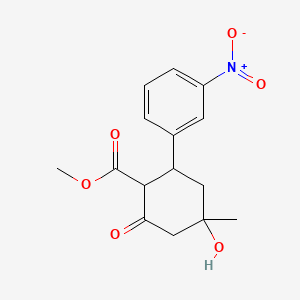
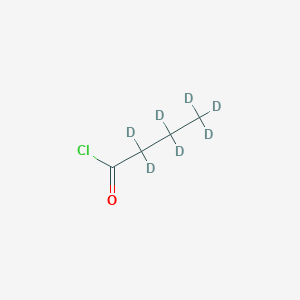
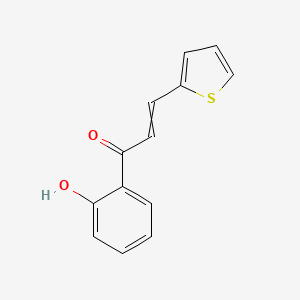
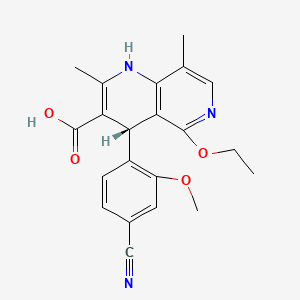
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
